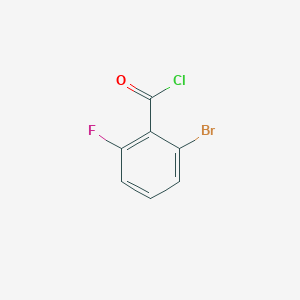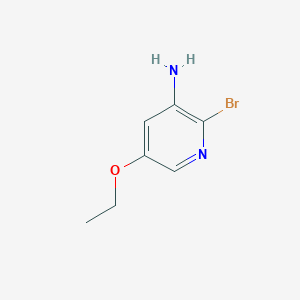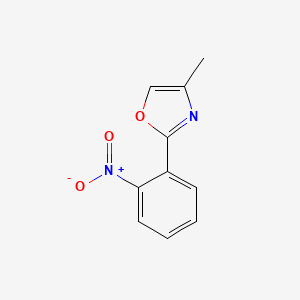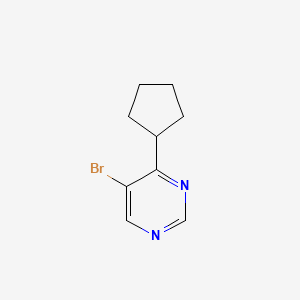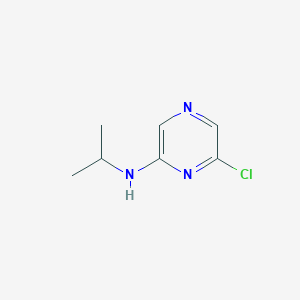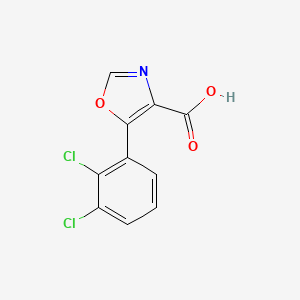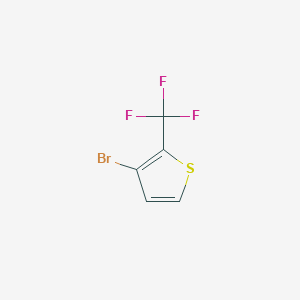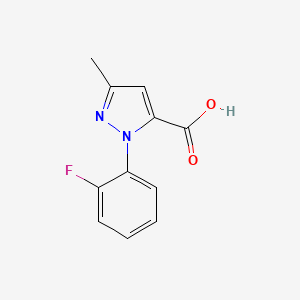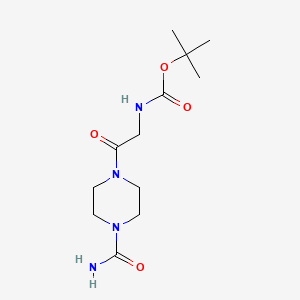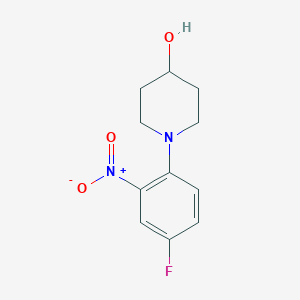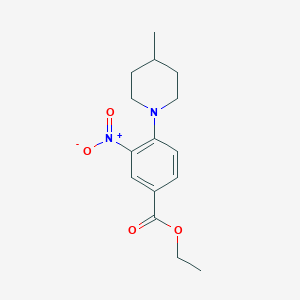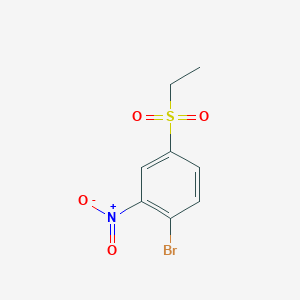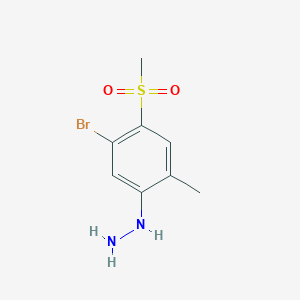
7-Methoxy-1-indanone
概要
説明
7-Methoxy-1-indanone is a chemical compound with the empirical formula C10H10O2 . It is a solid substance that can be synthesized using chroman-4-one as the starting material .
Molecular Structure Analysis
The molecular formula of this compound is C10H10O2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved information.Physical And Chemical Properties Analysis
This compound is a solid substance . . The melting point is between 98.0 to 102.0 °C , and the boiling point is 110 °C at 0.1 mmHg .科学的研究の応用
Biomass Degradation Studies
7-Methoxy-1-indanone and its derivatives have been studied for their roles in biomass degradation. Silva et al. (2018) conducted an energetic study on derivatives like 6-methyl-1-indanone and 6-methoxy-1-indanone using calorimetric techniques and computational methodology. They evaluated the enthalpies of combustion and sublimation, and the gas-phase standard molar enthalpies of formation, providing insights into their energetic properties relevant to biomass degradation (Silva, Lima, & Ribeiro da Silva, 2018).
Photophysical Properties
This compound has been utilized in the study of photophysical properties. For instance, Tang et al. (2011) explored the excited-state intramolecular proton transfer (ESIPT) in 7-hydroxy-1-indanone and its chemically modified derivatives. They demonstrated how chemical modifications can lead to phenomena like white light generation in single ESIPT systems (Tang et al., 2011).
Catalysis and Synthetic Chemistry
The compound and its related structures have been used in catalysis and synthetic chemistry. Xia et al. (2019) reported a rhodium-catalyzed insertion of ethylene into carbon-carbon bonds in 1-indanones, demonstrating a method for preparing seven-membered cyclic ketones, which are valuable in synthesizing bioactive compounds (Xia, Ochi, & Dong, 2019).
Neurological Condition Treatment
In the field of medicinal chemistry, derivatives of this compound have been explored for the treatment of neurological conditions. Janse van Rensburg et al. (2019) studied methoxy substituted 2-benzylidene-1-indanone derivatives as antagonists for neurological condition treatments, finding compounds with significant affinity in the nanomolar range (Janse van Rensburg, Legoabe, Terre’Blanche, & van der Walt, 2019).
Organic Light Emitting Diodes (OLEDs)
This compound and its derivatives have also been studied in the context of organic electronics. Zhan et al. (2017) incorporated electron-donating methoxy groups onto the terminal group of the electron acceptor ITIC-Th, investigating the effects of these substituents on the electronic properties and photovoltaic performance, showing potential for use in OLEDs (Zhan, Li, Dai, Xin, Zhang, Wu, Rech, Zhao, Li, Liu, Ma, You, Wang, & Zhan, 2017).
Safety and Hazards
作用機序
Target of Action
Indanones, a class of compounds to which 7-methoxy-1-indanone belongs, are known to interact with various biological targets, including adrenergic receptors . These receptors are metabotropic receptors located on cell membranes and are stimulated by catecholamines, especially adrenaline and noradrenaline .
Mode of Action
It’s known that indanones can undergo various chemical transformations, including cyclization and annulation, to form complex molecular structures . These transformations could potentially alter the activity and interaction of the compound with its targets.
Biochemical Pathways
Indanones are known to be involved in the synthesis of various biologically relevant compounds and natural products . These include plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .
Pharmacokinetics
The compound is a solid at room temperature , with a melting point of 99-102 °C , which could influence its bioavailability.
Result of Action
It can be used to synthesize 10,15-dihydro-4,9,14-trimethoxy-5h-diindeno[1,2-a;1′,2′-c]fluorene via acid-catalyzed trimerization .
生化学分析
Biochemical Properties
7-Methoxy-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating reactions that lead to the formation of larger, more complex structures. For instance, this compound can be used to synthesize 10,15-Dihydro-4,9,14-trimethoxy-5H-diindeno[1,2-a;1′,2′-c]fluorene via acid-catalyzed trimerization . This interaction highlights its role as a building block in organic synthesis, where it acts as a substrate for enzyme-catalyzed reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of indanone, including this compound, exhibit cytotoxic activities against certain cancer cell lines . This suggests that this compound may impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indanone derivatives have been shown to inhibit cholinesterases, enzymes involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, thereby affecting neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that indanone derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, in a study involving a mouse model of polycystic kidney disease, 1-Indanone, a related compound, was found to slow down cyst development at specific dosages . This highlights the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy . Studies have shown that the distribution of indanone derivatives can vary significantly, affecting their therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic targets.
特性
IUPAC Name |
7-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBVBATQPHSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302111 | |
| Record name | 7-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34985-41-6 | |
| Record name | 34985-41-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



